molecular formula C10H18FNO5S B2960531 tert-Butyl 3-(2-(fluorosulfonyl)ethoxy)azetidine-1-carboxylate CAS No. 2247102-54-9

tert-Butyl 3-(2-(fluorosulfonyl)ethoxy)azetidine-1-carboxylate

Cat. No.: B2960531
CAS No.: 2247102-54-9
M. Wt: 283.31
InChI Key: HQWZLMQYXDUDDG-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-(fluorosulfonyl)ethoxy)azetidine-1-carboxylate is a specialized azetidine derivative featuring a fluorosulfonyl-ethoxy substituent at the 3-position of the azetidine ring. The tert-butyl carbamate group at the 1-position enhances steric protection and stability, making the compound suitable for applications in organic synthesis and medicinal chemistry. The fluorosulfonyl group (–SO₂F) is a highly reactive electron-withdrawing moiety, enabling participation in sulfonylation or nucleophilic substitution reactions.

Properties

IUPAC Name

tert-butyl 3-(2-fluorosulfonylethoxy)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO5S/c1-10(2,3)17-9(13)12-6-8(7-12)16-4-5-18(11,14)15/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWZLMQYXDUDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OCCS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-(fluorosulfonyl)ethoxy)azetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the azetidine ring. One common synthetic route includes the reaction of azetidine with fluorosulfonyl chloride in the presence of a base, followed by esterification with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorosulfonyl group can be oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed to modify the fluorosulfonyl group.

  • Substitution: : The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of sulfonic acids or sulfonyl chlorides.

  • Reduction: : Formation of fluorosulfonic acids or their derivatives.

  • Substitution: : Formation of various substituted azetidines.

Scientific Research Applications

Tert-Butyl 3-(2-(fluorosulfonyl)ethoxy)azetidine-1-carboxylate: has several applications in scientific research:

  • Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : Potential use in studying enzyme mechanisms and as a probe in biochemical assays.

  • Medicine: : Investigated for its potential pharmacological properties and as a precursor for drug development.

  • Industry: : Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl 3-(2-(fluorosulfonyl)ethoxy)azetidine-1-carboxylate exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Fluorosulfonyl Ethoxy vs. Ethoxy-Oxoethyl (Ester)

The fluorosulfonyl group (–SO₂F) confers higher electrophilicity compared to the ethoxy-oxoethyl ester group (–COOEt). This makes the target compound more reactive in sulfonylation or displacement reactions, whereas the ester group in ’s compound is amenable to hydrolysis or transesterification .

Fluorosulfonyl Ethoxy vs. Bromoethyl

The bromoethyl substituent (–CH₂CH₂Br) in ’s compound serves as a superior leaving group (Br⁻) for nucleophilic substitution, while the fluorosulfonyl group (–SO₂F) can act as both a leaving group and a sulfonating agent. The bromoethyl derivative has a higher logP (2.43 vs. inferred ≈2.5–3.0), indicating similar lipophilicity .

Fluorosulfonyl Ethoxy vs. Hydroxyethyl

The hydroxyethyl group (–CH₂CH₂OH) in ’s compound enhances hydrophilicity (TPSA = 58.6 Ų) and hydrogen-bonding capacity, contrasting with the fluorosulfonyl group’s electron-withdrawing nature. This difference impacts solubility and biological activity; hydroxyethyl derivatives are more likely to interact with polar targets .

Fluorosulfonyl Ethoxy vs. Fluorinated Aryl Groups

The fluorosulfonyl group, however, is more reactive and may limit bioavailability due to its high polarity and reactivity .

Biological Activity

The compound tert-Butyl 3-(2-(fluorosulfonyl)ethoxy)azetidine-1-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H18_{18}FNO4_4
  • Molecular Weight : 239.26 g/mol
  • CAS Number : 2757731-72-7

This compound features a tert-butyl group, an azetidine ring, and a fluorosulfonyl ethoxy substituent, which contribute to its unique chemical properties and potential biological activities.

Antimicrobial Activity

Research indicates that azetidine derivatives, including this compound, exhibit antimicrobial properties . Preliminary studies have shown that these compounds can inhibit the growth of various bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Antitumor Activity

Recent investigations into azetidine derivatives have revealed promising antitumor activity . Compounds similar to this compound have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. These compounds appear to exert their effects through multiple mechanisms, including:

  • Inducing apoptosis
  • Inhibiting cell cycle progression

Notably, some derivatives have shown higher efficacy in 2D assays compared to 3D models, indicating their potential as effective anticancer drugs .

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets. The presence of the fluorosulfonyl group enhances the compound's reactivity and may facilitate interactions with enzymes or receptors involved in microbial resistance or cancer cell survival pathways.

Study on Antimicrobial Efficacy

A study conducted by researchers at MDPI evaluated the antimicrobial efficacy of various azetidine derivatives. The results indicated that certain compounds exhibited minimum inhibitory concentration (MIC) values as low as 4 µg/mL against resistant strains of Staphylococcus aureus. The study highlighted the potential for developing new antibiotics based on the azetidine scaffold .

Antitumor Activity Assessment

Another research effort focused on assessing the antitumor properties of azetidine derivatives using several cancer cell lines. The findings revealed that compounds with modifications similar to this compound showed significant reductions in cell viability, suggesting their potential as therapeutic agents against specific types of cancer .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureus, Escherichia coliInhibition of growth
AntitumorVarious cancer cell linesReduced cell viability

Q & A

What are the established synthetic routes for tert-butyl 3-(2-(fluorosulfonyl)ethoxy)azetidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

Level: Basic
Answer:
The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl 3-hydroxyazetidine-1-carboxylate with 2-(fluorosulfonyl)ethyl derivatives under mild basic conditions. Evidence from similar tert-butyl azetidine carboxylate syntheses (e.g., using DMAP and triethylamine in dichloromethane at 0–20°C) suggests that controlling temperature and stoichiometry of the base (e.g., Et₃N) is critical to avoid side reactions like sulfonate ester hydrolysis . Optimization may include solvent screening (e.g., DCM vs. THF) and catalytic use of DMAP to enhance reactivity .

Which analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Level: Basic
Answer:
Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm azetidine ring integrity and fluorosulfonyl group placement. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in ¹H NMR .
  • Mass Spectrometry (HRMS) : To verify molecular weight (283.32 g/mol for C₁₀H₁₈FNO₅S) and isotopic patterns .
  • X-ray Crystallography : Used for resolving ambiguities in stereochemistry, as demonstrated in tert-butyl azetidine derivatives (e.g., tert-butyl 3-benzyl-azetidine carboxylate structures in Acta Crystallographica) .
    Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from rotameric equilibria or impurities. Reanalysis under controlled conditions (e.g., elevated temperature) or orthogonal methods (IR for functional groups) can resolve discrepancies .

What purification strategies are recommended for isolating this compound from reaction mixtures?

Level: Basic
Answer:

  • Column Chromatography : Use silica gel with gradients of hexanes/ethyl acetate (e.g., 1:1 with 0.25% Et₃N to suppress sulfonate decomposition) .
  • Recrystallization : Solvent pairs like dichloromethane/hexanes can yield high-purity crystals, as seen in tert-butyl piperidine carboxylate derivatives .
  • HPLC : For small-scale purification, reverse-phase C18 columns with acetonitrile/water mixtures are effective for polar byproducts .

How does the fluorosulfonyl group influence the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?

Level: Advanced
Answer:
The fluorosulfonyl (-SO₂F) group is a strong electron-withdrawing moiety, enhancing the electrophilicity of adjacent carbons. This facilitates nucleophilic displacement at the ethoxy linker. However, competing hydrolysis of the sulfonyl fluoride under basic/aqueous conditions requires careful pH control (pH 7–8 preferred) . In cross-coupling (e.g., Suzuki), the azetidine’s Boc group may necessitate Pd-catalyzed deprotection prior to coupling, as shown in tert-butyl piperidine carboxylate analogs .

What are the stability profiles of this compound under varying pH and temperature conditions?

Level: Advanced
Answer:

  • Thermal Stability : Decomposition occurs above 80°C, primarily via Boc-group cleavage or sulfonyl fluoride hydrolysis. Storage at –20°C in anhydrous solvents (e.g., DMF or DCM) is recommended .
  • pH Sensitivity : Stable in neutral to mildly acidic conditions (pH 4–7). Under alkaline conditions (pH > 8), sulfonyl fluoride hydrolyzes to sulfonate, as observed in safety data for related compounds .

How can computational modeling aid in predicting the regioselectivity of reactions involving this compound?

Level: Advanced
Answer:
DFT calculations (e.g., Gaussian 09) can map electrostatic potential surfaces to predict nucleophilic attack sites. For example, the ethoxy linker’s electron-deficient carbon (due to -SO₂F) shows higher electrophilicity in Fukui indices, aligning with experimental alkylation outcomes . MD simulations (e.g., GROMACS) further model solvation effects on reactivity, critical for optimizing aqueous/organic biphasic systems .

What strategies mitigate conflicting data in reaction yield optimization studies?

Level: Advanced
Answer:

  • DoE (Design of Experiments) : Systematic variation of parameters (e.g., temperature, solvent, catalyst loading) identifies interactions affecting yield. For instance, tert-butyl piperidine carboxylate synthesis showed yield maxima at 0.1 eq DMAP and 1.2 eq Et₃N .
  • In-situ Monitoring : ReactIR or LC-MS tracks intermediate formation and side reactions (e.g., Boc deprotection) in real time .

How does the tert-butyloxycarbonyl (Boc) group impact downstream functionalization of the azetidine ring?

Level: Advanced
Answer:
The Boc group stabilizes the azetidine nitrogen against oxidation but requires acidic deprotection (e.g., TFA/DCM) prior to further functionalization. Post-deprotection, the free amine can undergo alkylation or acylation, as demonstrated in tert-butyl 3-substituted azetidine derivatives . Competing sulfonyl fluoride reactivity necessitates sequential deprotection and coupling steps to avoid side reactions .

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